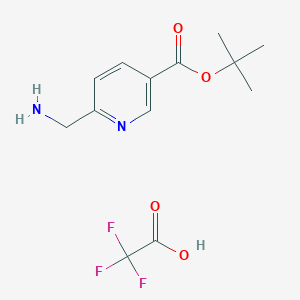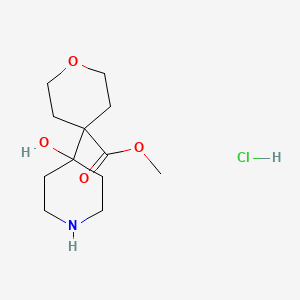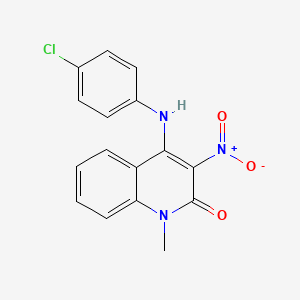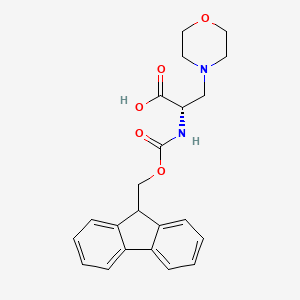
Tert-butyl 6-(aminomethyl)pyridine-3-carboxylate;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 6-(aminomethyl)pyridine-3-carboxylate;2,2,2-trifluoroacetic acid is a chemical compound with the CAS Number: 2361636-30-6 . It has a molecular weight of 322.28 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylate tert-butyl ester, a pharmaceutical intermediate used for the synthesis of palbociclib, can be synthesized by dehydrogenation of 1-Boc-4-(6-nitro-3-pyridyl)piperazine and palladium on carbon in ethanol .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O2.C2HF3O2/c1-11(2,3)15-10(14)8-4-5-9(6-12)13-7-8;3-2(4,5)1(6)7/h4-5,7H,6,12H2,1-3H3;(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound has a molecular weight of 322.28 . It is a salt with the formula OC(=O)C(F)(F)F . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Reaction Mechanisms and Synthesis
Studies have shown the utility of tert-butyl 6-(aminomethyl)pyridine-3-carboxylate in reaction mechanisms, particularly in the formation of specific pyridine derivatives when reacted with trifluoroacetic acid (TFA). For instance, Görlitzer and Baltrusch (2000) explored the reaction mechanism leading to the formation of a 9-hydroxy-β-carbolin-4-carboxylic acid derivative from a nifedipine analogue, demonstrating the role of TFA in the elimination of tert-butylester groups and the subsequent formation of pyridine derivatives (Görlitzer & Baltrusch, 2000). This highlights the compound's role in generating specific structures useful in pharmaceutical contexts.
N-Protection in Synthesis
The compound and its derivatives have been utilized in the protection strategies of amines during synthesis. Karimian and Tajik (2014) reported on the efficiency of pyridinium 2,2,2-trifluoroacetate as a catalyst for the N-tert-butoxycarbonylation of amines, demonstrating its utility in synthetic chemistry for protecting amine groups with high yields and under green conditions (Karimian & Tajik, 2014).
Coupling Reactions
The ability of tert-butylcarbonyl derivatives to undergo palladium-catalyzed coupling reactions has been explored, as detailed by Wustrow and Wise (1991). They synthesized a variety of substituted aryl derivatives, showcasing the compound's versatility in creating complex organic molecules (Wustrow & Wise, 1991).
Structural and Thermal Analysis
Further research by Çolak et al. (2021) into the synthesis and characterization of specific dihydrothieno[2,3-c]pyridine derivatives highlights the structural and thermal properties of compounds synthesized from tert-butyl 6-(aminomethyl)pyridine-3-carboxylate derivatives. These studies provide insights into the molecular and crystal structures, offering potential applications in material science and pharmaceuticals (Çolak, Karayel, Buldurun, & Turan, 2021).
Antimalarial Activity
The research on antimalarial compounds reveals the importance of trifluoromethyl-substituted pyridine analogues, indicating the potential therapeutic applications of derivatives. Chavchich et al. (2016) explored the structure-activity relationships of these compounds, identifying a lead compound with superior in vitro and in vivo efficacy against malaria (Chavchich et al., 2016).
Safety and Hazards
The compound has several hazard statements including H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These codes correspond to specific safety and handling guidelines.
Propiedades
IUPAC Name |
tert-butyl 6-(aminomethyl)pyridine-3-carboxylate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.C2HF3O2/c1-11(2,3)15-10(14)8-4-5-9(6-12)13-7-8;3-2(4,5)1(6)7/h4-5,7H,6,12H2,1-3H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWZPOUNWZOFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)CN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-(aminomethyl)pyridine-3-carboxylate; trifluoroacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2682877.png)

![2-(4-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2682882.png)


![Methyl 2-(aminomethyl)spiro[2.3]hexane-2-carboxylate](/img/structure/B2682885.png)

![6-Oxa-1-azaspiro[3.4]octan-2-one](/img/structure/B2682887.png)

![N-(2,5-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2682890.png)
![[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol](/img/structure/B2682891.png)
![8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2682892.png)
![[(1-Aminopropan-2-yl)sulfanyl]benzene](/img/structure/B2682896.png)